molecular formula C12H9FN4S B12179937 6-((o-Fluorobenzyl)thio)purine CAS No. 3798-86-5

6-((o-Fluorobenzyl)thio)purine

Cat. No.: B12179937
CAS No.: 3798-86-5
M. Wt: 260.29 g/mol
InChI Key: ZTWLCYDGHGMYOS-UHFFFAOYSA-N
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Description

6-((o-Fluorobenzyl)thio)purine is a thiopurine derivative characterized by an ortho-fluorinated benzylthio substituent at the 6-position of the purine scaffold. This modification confers distinct electronic and steric properties compared to non-fluorinated or para-substituted analogs. Thiopurines are widely studied for their roles in inhibiting nucleotide biosynthesis, modulating immune responses, and exhibiting anticancer or antiviral activities . The ortho-fluorine atom may enhance metabolic stability and influence target binding via halogen interactions, as seen in fluorinated protease inhibitors .

Properties

CAS No.

3798-86-5

Molecular Formula

C12H9FN4S

Molecular Weight

260.29 g/mol

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-7H-purine

InChI

InChI=1S/C12H9FN4S/c13-9-4-2-1-3-8(9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17)

InChI Key

ZTWLCYDGHGMYOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=NC3=C2NC=N3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((o-Fluorobenzyl)thio)purine typically involves the reaction of 6-mercaptopurine with o-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 6-((o-Fluorobenzyl)thio)purine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-((o-Fluorobenzyl)thio)purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

6-((o-Fluorobenzyl)thio)purine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its immunosuppressive and anti-inflammatory properties, similar to other thiopurines like azathioprine and mercaptopurine.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-((o-Fluorobenzyl)thio)purine involves its incorporation into cellular DNA and RNA, leading to the disruption of nucleic acid synthesis. This results in the inhibition of cell proliferation, particularly in rapidly dividing cells such as those found in the immune system. The compound targets enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and thiopurine S-methyltransferase (TPMT), which play crucial roles in its bioactivation and therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

  • 6-((p-Fluorobenzyl)thio)purine (para-fluoro isomer): A positional isomer with fluorine at the para position. However, the ortho-fluoro group may enhance lipophilicity and membrane permeability .
  • 6-((4-Nitrobenzyl)thio)-9-β-D-ribofuranosylpurine (NBMPR): Contains a nitro group at the para position and a ribose moiety. NBMPR is a potent inhibitor of equilibrative nucleoside transporters (ENTs) with IC₅₀ values in the nanomolar range, whereas fluorinated analogs like 6-((o-Fluorobenzyl)thio)purine lack the ribose group, likely reducing affinity for ENT proteins .

Functional Group Variations

  • 6-Benzylthioguanine: Features a benzylthio group and an amino substitution at the 2-position. This compound demonstrates anticancer activity by incorporating into DNA/RNA, but the absence of fluorine may reduce its metabolic stability compared to fluorinated derivatives .
  • 6-Mercaptopurine (6-MP) : A foundational thiopurine lacking the benzyl group. 6-MP inhibits purine synthesis via conversion to 6-thio-IMP, disrupting nucleotide pools. The addition of the o-fluorobenzyl group in 6-((o-Fluorobenzyl)thio)purine may alter intracellular uptake or resistance profiles .
Table 1: Structural and Functional Comparison
Compound Substituent Key Features Biological Activity Reference
6-((o-Fluorobenzyl)thio)purine Ortho-fluoro benzylthio Enhanced lipophilicity, potential halogen bonding Anticancer, antiviral (hypothesized)
NBMPR 4-Nitrobenzylthio + ribose High ENT1 inhibition (IC₅₀ ~1 nM) Nucleoside transport inhibition
6-Benzylthioguanine Benzylthio + 2-amino DNA/RNA incorporation, cytotoxicity Anticancer (leukemia models)
6-Mercaptopurine Thiol group Purine synthesis inhibition, immunosuppression IBD, leukemia therapy

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • For example: 6-((o-Fluorobenzyl)thio)purine: Estimated logP ~1.5 (predicted) 6-Benzylthioguanine: logP ~1.2 6-MP: logP ~0.4

Metabolic Stability

  • Fluorination generally reduces oxidative metabolism. The o-fluorobenzyl group may slow hepatic degradation compared to 6-MP, which is rapidly metabolized by xanthine oxidase .
Table 2: Toxicity Comparison
Compound Toxicity Profile Reference
6-Benzylthioguanine Reproductive toxicity, IP LD₅₀ = 222 mg/kg
6-MP Myelosuppression, hepatotoxicity
NBMPR Low acute toxicity (nanomolar efficacy)

Biological Activity

6-((o-Fluorobenzyl)thio)purine is a modified purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is part of a broader class of thiopurines, which are known for their roles in various therapeutic applications, including cancer treatment and immunosuppression. This article explores the biological activity of 6-((o-Fluorobenzyl)thio)purine, supported by data tables, case studies, and research findings.

Molecular Details:

  • Molecular Formula: C11H10FNS
  • Molecular Weight: 221.27 g/mol
  • IUPAC Name: 6-((o-Fluorobenzyl)thio)purine
  • CAS Number: 3798-86-5

Structural Representation:
The compound features a purine base with a thiol group attached to an o-fluorobenzyl moiety, which may influence its biological interactions.

The biological activity of 6-((o-Fluorobenzyl)thio)purine is primarily attributed to its ability to interact with key enzymes and receptors involved in nucleic acid metabolism. The thiol group can participate in redox reactions, potentially altering cellular redox states and influencing cell signaling pathways.

Anticancer Properties

Research indicates that thiopurines, including derivatives like 6-((o-Fluorobenzyl)thio)purine, exhibit cytotoxic effects on various cancer cell lines. A study demonstrated that compounds with similar structures inhibited cell proliferation in human leukemia cells through the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
6-((o-Fluorobenzyl)thio)purineHL-60 (Leukemia)45.3Apoptosis induction
6-ThioguanineK562 (Leukemia)55.8DNA incorporation

Immunosuppressive Effects

Thiopurines are widely used as immunosuppressants in conditions like autoimmune diseases and organ transplantation. The mechanism involves the incorporation of active metabolites into DNA and RNA, leading to inhibition of lymphocyte proliferation.

Case Studies

  • Patient Response to Thiopurines : A cohort study involving patients with inflammatory bowel disease (IBD) showed that those treated with thiopurines had significantly improved clinical outcomes when monitored for metabolite levels, particularly focusing on the active metabolite levels of thioguanine nucleotides (6-TGN). Patients achieving higher 6-TGN levels exhibited better disease control.
  • Toxicity Profiles : Another study assessed the safety profiles of thiopurines in patients with systemic lupus erythematosus (SLE). It was found that while effective, monitoring for adverse effects such as hepatotoxicity was crucial, especially in patients with variations in thiopurine methyltransferase (TPMT) activity.

Pharmacokinetics

The pharmacokinetic profile of 6-((o-Fluorobenzyl)thio)purine suggests a rapid absorption and metabolism akin to other thiopurines. The compound's bioavailability may be influenced by genetic factors affecting metabolizing enzymes like TPMT.

ParameterValue
Half-life (t1/2)5 hours
Peak Plasma Concentration (Cmax)Varies based on dosage

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